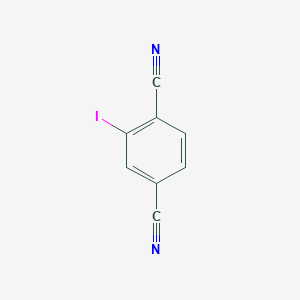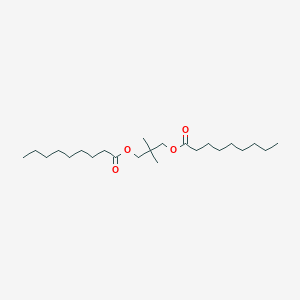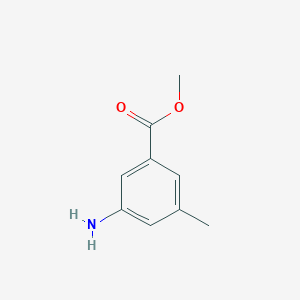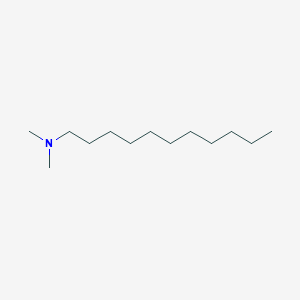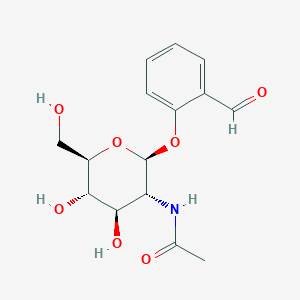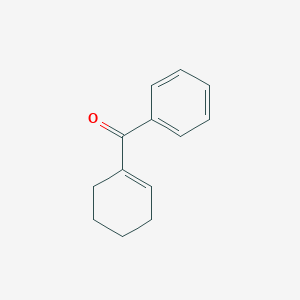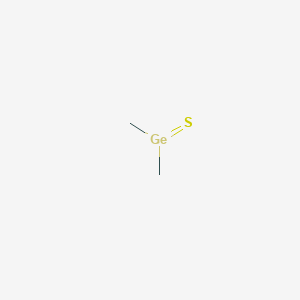
Dimethyl germanium sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl germanium sulfide (DMGS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMGS is a colorless liquid that is soluble in organic solvents and has a distinctive odor. This compound has been studied for its ability to inhibit tumor growth, enhance immune function, and improve cognitive function.
作用机制
The mechanism of action of Dimethyl germanium sulfide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in tumor growth and inducing apoptosis, or programmed cell death, in cancer cells. Dimethyl germanium sulfide has also been shown to modulate the immune system by increasing the production of cytokines and activating natural killer cells.
生化和生理效应
Dimethyl germanium sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and immune-enhancing properties, Dimethyl germanium sulfide has been shown to improve cognitive function and reduce inflammation. Dimethyl germanium sulfide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One advantage of using Dimethyl germanium sulfide in lab experiments is that it is readily available and relatively inexpensive. Dimethyl germanium sulfide is also relatively stable and easy to handle. However, one limitation of using Dimethyl germanium sulfide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
未来方向
There are several potential future directions for research on Dimethyl germanium sulfide. One area of interest is the development of Dimethyl germanium sulfide-based therapies for cancer. Another area of interest is the use of Dimethyl germanium sulfide as a cognitive enhancer or to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl germanium sulfide and to optimize its use in lab experiments.
合成方法
Dimethyl germanium sulfide can be synthesized through the reaction of germanium tetrachloride with sodium sulfide in the presence of a reducing agent such as sodium borohydride. The reaction produces Dimethyl germanium sulfide as well as sodium chloride and hydrogen gas as byproducts.
科学研究应用
Dimethyl germanium sulfide has been studied extensively for its potential therapeutic applications. Research has shown that Dimethyl germanium sulfide can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Dimethyl germanium sulfide has also been shown to enhance immune function by increasing the production of cytokines and activating natural killer cells.
属性
CAS 编号 |
16090-49-6 |
|---|---|
产品名称 |
Dimethyl germanium sulfide |
分子式 |
C2H6GeS |
分子量 |
134.77 g/mol |
IUPAC 名称 |
dimethyl(sulfanylidene)germane |
InChI |
InChI=1S/C2H6GeS/c1-3(2)4/h1-2H3 |
InChI 键 |
FTOAATXNJIOWPY-UHFFFAOYSA-N |
SMILES |
C[Ge](=S)C |
规范 SMILES |
C[Ge](=S)C |
其他 CAS 编号 |
16090-49-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



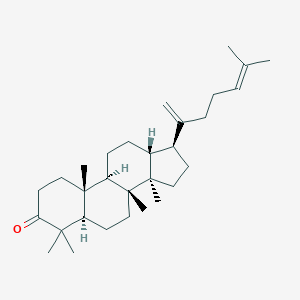
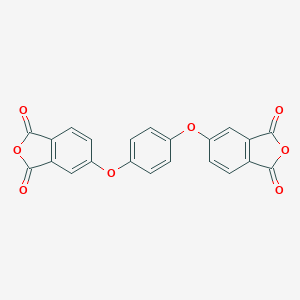
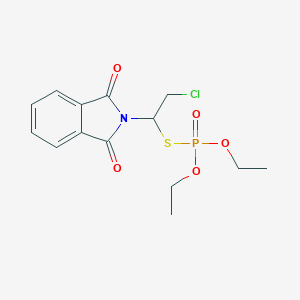
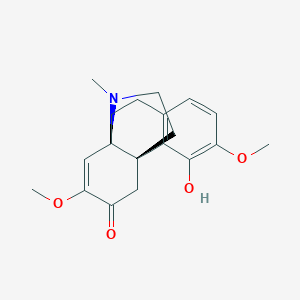
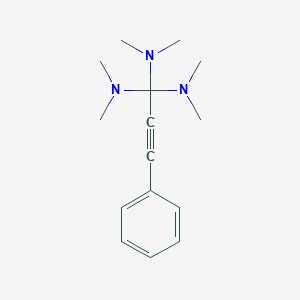
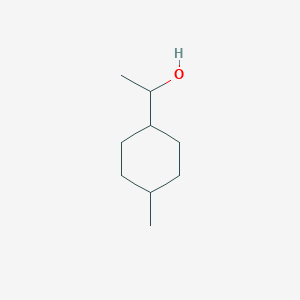
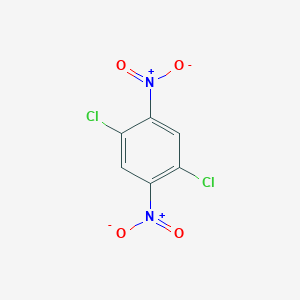
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine](/img/structure/B99475.png)
